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Compound of Interest

Compound Name: Upidosin

Cat. No.: B1683729 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Upidosin, also known by its developmental codes Rec 15/2739 and SB 216469, is a potent

and selective antagonist of the α1A-adrenergic receptor.[1] Although its clinical development

was discontinued, Upidosin remains a valuable tool for in vitro and in vivo research aimed at

understanding the physiological and pathological roles of the α1A-adrenoceptor subtype.

These application notes provide comprehensive safety and handling guidelines, detail its

mechanism of action, present available quantitative data, and outline key experimental

protocols for laboratory use.

Safety and Handling Guidelines
There is conflicting information regarding the hazard classification of Upidosin. Researchers

should handle this compound with caution, adhering to the more stringent safety precautions

until further clarification is available.

2.1. Hazard Classification

One Material Safety Data Sheet (MSDS) classifies Upidosin as follows:

Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.

Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.
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Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.

Another MSDS states that Upidosin is "Not a hazardous substance or mixture". Given this

discrepancy, it is prudent to handle Upidosin as a potentially hazardous substance.

2.2. Precautionary Statements and Personal Protective Equipment (PPE)

Based on the more cautious classification, the following precautionary statements should be

observed:

P264: Wash skin thoroughly after handling.

P270: Do not eat, drink or smoke when using this product.

P273: Avoid release to the environment.

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel

unwell.

P330: Rinse mouth.

P391: Collect spillage.

P501: Dispose of contents/container to an approved waste disposal plant.

Recommended Personal Protective Equipment (PPE):

Eye Protection: Safety goggles with side-shields.

Hand Protection: Protective gloves (e.g., nitrile).

Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory.

Respiratory Protection: A suitable respirator should be used if dust is generated.

2.3. Storage and Stability

Storage: Keep container tightly sealed in a cool, well-ventilated area. Protect from direct

sunlight and sources of ignition. For long-term storage, it is recommended to store Upidosin
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at -20°C as a powder or -80°C in a solvent.[1]

Stability: Stable under recommended storage conditions.

Incompatible Materials: Strong acids/alkalis, strong oxidizing/reducing agents.

Mechanism of Action: α1A-Adrenergic Receptor
Antagonism
Upidosin is a selective antagonist of the α1A-adrenergic receptor, a G protein-coupled

receptor (GPCR). The α1A-adrenoceptors are predominantly coupled to Gq proteins. Upon

activation by endogenous catecholamines like norepinephrine, the Gq protein activates

phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)

into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum,

triggering the release of stored calcium ions (Ca2+) into the cytosol. The increased intracellular

Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various

downstream target proteins, leading to a cellular response. Upidosin competitively binds to the

α1A-adrenoceptor, preventing the binding of norepinephrine and thereby inhibiting this

signaling cascade.
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Figure 1. Simplified signaling pathway of the α1A-adrenergic receptor and the inhibitory action
of Upidosin.
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Quantitative Data
The following tables summarize the reported binding affinities and functional potencies of

Upidosin for human α1-adrenoceptor subtypes.

Table 1: Binding Affinity of Upidosin at Human α1-Adrenoceptor Subtypes

Receptor Subtype pKi Reference

α1A 9.0 [1]

α1B 7.5 [1]

α1D 8.6 [1]

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher

binding affinity.

Table 2: Functional Potency of Upidosin

Tissue/Assay Parameter Value Reference

Rabbit Urethra pKb 2-3 nM

Rabbit Prostate pKb 2-3 nM

Rabbit Ear Artery pKb 20-100 nM

Rabbit Aorta pKb 20-100 nM

Human Prostate pA2 ~8.7

Anesthetized Dog

(Prostatic Pressure)
pA2 8.74

Anesthetized Dog

(Blood Pressure)
pA2 7.51

pKb is the negative logarithm of the equilibrium dissociation constant (Kb) of an antagonist.

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-
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fold shift to the right in an agonist's concentration-response curve. Higher values indicate

greater potency.

Experimental Protocols
Detailed, step-by-step protocols for experiments specifically using Upidosin are not readily

available in the public domain, likely due to its discontinued development. However, the

methodologies employed in the key pharmacological studies can be described. Researchers

should adapt these general procedures or standard in-house protocols for α1-adrenoceptor

antagonists.

5.1. Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific

receptor.

Principle: A radiolabeled ligand with known high affinity for the receptor of interest (e.g., [3H]-

prazosin for α1-adrenoceptors) is incubated with a preparation of cells or tissues expressing

the receptor. The ability of an unlabeled compound (Upidosin) to displace the radioligand is

measured at various concentrations.

General Methodology (as described in cited literature):

Membrane Preparation: Cells stably expressing the human α1A-, α1B-, or α1D-adrenoceptor

subtypes (e.g., CHO-K1 cells) are harvested and homogenized in a suitable buffer. The

homogenate is centrifuged to pellet the cell membranes, which are then washed and

resuspended.

Binding Incubation: A constant concentration of the radioligand (e.g., [3H]-prazosin) is

incubated with the membrane preparation in the presence of increasing concentrations of the

unlabeled competitor (Upidosin).

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through

glass fiber filters, which trap the membranes with bound radioligand. The filters are then

washed to remove unbound radioligand.
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Quantification: The amount of radioactivity retained on the filters is measured by liquid

scintillation counting.

Data Analysis: The data are analyzed using non-linear regression to determine the IC50

value (the concentration of Upidosin that inhibits 50% of the specific binding of the

radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
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Figure 2. General workflow for a competitive radioligand binding assay.
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5.2. Functional Assays (Inositol Phosphate Accumulation)

This type of assay measures the functional consequence of receptor activation or inhibition by

quantifying a downstream second messenger.

Principle: As α1A-adrenoceptors are Gq-coupled, their activation by an agonist (e.g.,

norepinephrine) leads to the production of inositol phosphates (IPs). An antagonist like

Upidosin will inhibit this agonist-induced IP accumulation.

General Methodology (as described in cited literature):

Cell Culture and Labeling: Cells expressing the receptor of interest are cultured and labeled

by incubating them with [3H]-myo-inositol, which is incorporated into the cell membrane as

phosphatidylinositol.

Antagonist Pre-incubation: The cells are pre-incubated with various concentrations of the

antagonist (Upidosin) for a defined period.

Agonist Stimulation: An agonist (e.g., norepinephrine) is added to stimulate the receptors

and induce the production of [3H]-labeled inositol phosphates.

Extraction of Inositol Phosphates: The reaction is stopped, and the water-soluble [3H]-

inositol phosphates are extracted.

Purification and Quantification: The extracted [3H]-inositol phosphates are separated from

other radiolabeled molecules using anion-exchange chromatography and quantified by liquid

scintillation counting.

Data Analysis: The ability of Upidosin to inhibit the agonist-stimulated accumulation of

inositol phosphates is used to determine its functional potency (e.g., IC50 or pA2 value).

5.3. In Vitro Tissue Bath Studies

These experiments assess the effect of a compound on the contraction or relaxation of isolated

tissues.
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Principle: The contractile response of tissues rich in α1A-adrenoceptors (e.g., human prostate,

rabbit urethra) to an agonist is measured in the presence and absence of the antagonist.

General Methodology (as described in cited literature):

Tissue Preparation: The tissue of interest is dissected and mounted in an organ bath

containing a physiological salt solution, maintained at a constant temperature and aerated

with carbogen (95% O2, 5% CO2).

Tension Recording: The tissue is connected to an isometric force transducer to record

changes in tension.

Cumulative Concentration-Response Curve: A cumulative concentration-response curve to

an agonist (e.g., norepinephrine) is generated to establish a baseline response.

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of

the antagonist (Upidosin) for a specific period.

Second Concentration-Response Curve: A second cumulative concentration-response curve

to the agonist is generated in the presence of the antagonist.

Data Analysis: The rightward shift in the agonist concentration-response curve caused by the

antagonist is used to calculate the pA2 value, a measure of the antagonist's potency.

Conclusion
Upidosin is a valuable pharmacological tool for the specific investigation of the α1A-

adrenoceptor. While exercising appropriate caution due to conflicting safety data, researchers

can leverage its high affinity and selectivity in a variety of in vitro and in vivo experimental

models. The provided data and procedural outlines serve as a foundation for designing and

executing rigorous studies to further elucidate the role of the α1A-adrenoceptor in health and

disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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